molecular formula C11H9ClO2 B14171162 1-(1-Benzofuran-3-yl)-3-chloropropan-2-one CAS No. 924634-95-7

1-(1-Benzofuran-3-yl)-3-chloropropan-2-one

Katalognummer: B14171162
CAS-Nummer: 924634-95-7
Molekulargewicht: 208.64 g/mol
InChI-Schlüssel: QRTDSBALLHPRQH-UHFFFAOYSA-N
Achtung: Nur für Forschungszwecke. Nicht für den menschlichen oder tierärztlichen Gebrauch.
Auf Lager
  • Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
  • Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.

Beschreibung

1-(1-Benzofuran-3-yl)-3-chloropropan-2-one is an organic compound that belongs to the class of benzofuran derivatives.

Vorbereitungsmethoden

The synthesis of 1-(1-Benzofuran-3-yl)-3-chloropropan-2-one can be achieved through several synthetic routes. One common method involves the reaction of 1-benzofuran-3-yl acetonitrile with a chlorinating agent under specific conditions. The reaction typically requires the presence of a base, such as potassium hydroxide, and is carried out in a suitable solvent, such as methanol . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring high yield and purity of the final product .

Analyse Chemischer Reaktionen

1-(1-Benzofuran-3-yl)-3-chloropropan-2-one undergoes various chemical reactions, including:

Common reagents and conditions used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. The major products formed from these reactions depend on the specific reagents and conditions used .

Wirkmechanismus

The mechanism of action of 1-(1-Benzofuran-3-yl)-3-chloropropan-2-one involves its interaction with specific molecular targets and pathways. The compound may exert its effects by binding to enzymes or receptors, thereby modulating their activity. For example, benzofuran derivatives have been shown to inhibit certain enzymes involved in cancer cell proliferation, leading to their potential use as anticancer agents . The exact molecular targets and pathways involved depend on the specific biological activity being studied.

Vergleich Mit ähnlichen Verbindungen

1-(1-Benzofuran-3-yl)-3-chloropropan-2-one can be compared with other similar compounds, such as:

Eigenschaften

CAS-Nummer

924634-95-7

Molekularformel

C11H9ClO2

Molekulargewicht

208.64 g/mol

IUPAC-Name

1-(1-benzofuran-3-yl)-3-chloropropan-2-one

InChI

InChI=1S/C11H9ClO2/c12-6-9(13)5-8-7-14-11-4-2-1-3-10(8)11/h1-4,7H,5-6H2

InChI-Schlüssel

QRTDSBALLHPRQH-UHFFFAOYSA-N

Kanonische SMILES

C1=CC=C2C(=C1)C(=CO2)CC(=O)CCl

Herkunft des Produkts

United States

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.